molecular formula C10H14ClNO3 B13527749 (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL

(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL

Cat. No.: B13527749
M. Wt: 231.67 g/mol
InChI Key: BZFQQCPFSDGYOK-QMMMGPOBSA-N
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Description

(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and a suitable amine.

    Reaction Conditions: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agent used.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Various reduced derivatives, depending on the specific reducing agent.

    Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

    (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: can be compared with other amino alcohols and chloro-substituted aromatic compounds.

Uniqueness:

    Structural Features: The presence of both the amino group and the chloro-substituted aromatic ring, along with the methoxy groups, gives this compound unique chemical properties.

    Reactivity: Its reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from other similar compounds.

Comparison with Similar Compounds

  • (2R)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-OL
  • (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)propan-1-OL
  • (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)butan-1-OL

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14ClNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1

InChI Key

BZFQQCPFSDGYOK-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@H](CO)N)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(CO)N)Cl)OC

Origin of Product

United States

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